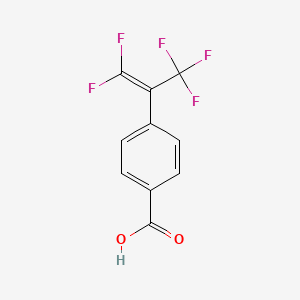
4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzoic acid is a fluorinated organic compound characterized by the presence of a benzoic acid moiety attached to a pentafluoropropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1,1,3,3,3-pentafluoropropene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pentafluoropropenyl group can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions produce carboxylate and hydrogenated compounds, respectively.
Scientific Research Applications
4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The pentafluoropropenyl group can interact with enzymes and receptors, modulating their activity. Additionally, the benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
1,2,3,3,3-Pentafluoropropene: A related fluorinated compound with similar chemical properties but different applications.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated compound used in various chemical reactions and industrial applications.
Uniqueness: 4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzoic acid is unique due to its specific combination of a benzoic acid moiety and a pentafluoropropenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61587-27-7 |
|---|---|
Molecular Formula |
C10H5F5O2 |
Molecular Weight |
252.14 g/mol |
IUPAC Name |
4-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)benzoic acid |
InChI |
InChI=1S/C10H5F5O2/c11-8(12)7(10(13,14)15)5-1-3-6(4-2-5)9(16)17/h1-4H,(H,16,17) |
InChI Key |
GNHJJMQFRVIFKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=C(F)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14586065.png)
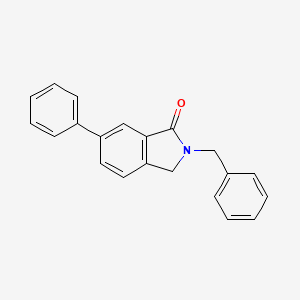
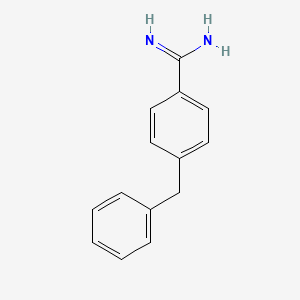
![N-tert-Butyl-N'-[5-methyl-2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14586102.png)
![Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14586103.png)
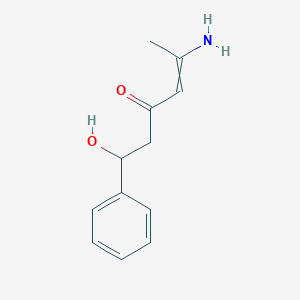
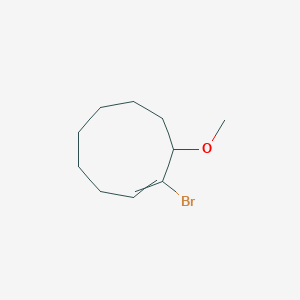
![Ethyl bicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14586115.png)
![4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol](/img/structure/B14586130.png)
![3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14586134.png)
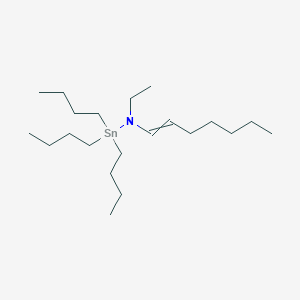
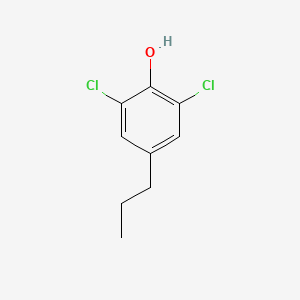
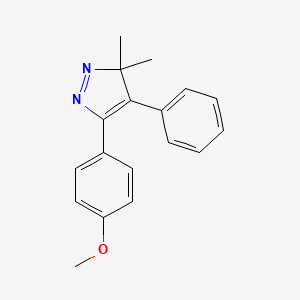
![(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14586150.png)
